
Parasiticol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Parasiticol is a compound known for its unique properties and applications in various fields. It is a mycotoxin produced by certain species of Aspergillus fungi, including Aspergillus flavus and Aspergillus parasiticus . This compound has garnered significant attention due to its potential impact on health and its diverse applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of parasiticol involves complex chemical reactions. The primary method includes the cultivation of Aspergillus species under controlled conditions to induce the production of this compound. The fungi are grown on specific substrates, and the compound is extracted and purified using advanced chromatographic techniques .
Industrial Production Methods: Industrial production of this compound is typically carried out in large-scale bioreactors. The process involves optimizing the growth conditions of Aspergillus species, including temperature, pH, and nutrient availability. The harvested fungi are then processed to extract and purify this compound, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Parasiticol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and purity .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated forms of the compound .
Applications De Recherche Scientifique
Parasiticol has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study the behavior of mycotoxins and their interactions with other chemicals . In biology, this compound is employed to investigate the mechanisms of fungal pathogenicity and the effects of mycotoxins on cellular processes . In medicine, it is studied for its potential therapeutic applications, including its role in developing antifungal drugs . Additionally, this compound is used in the industry for the development of bio-based materials and as a reference standard in analytical chemistry .
Mécanisme D'action
The mechanism of action of parasiticol involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to cellular proteins and disrupting their normal functions . This interaction can lead to the inhibition of key enzymes and the alteration of cellular signaling pathways, ultimately affecting cell viability and function . The compound’s ability to interfere with protein synthesis and induce oxidative stress is central to its biological activity .
Comparaison Avec Des Composés Similaires
Parasiticol is structurally related to other mycotoxins, such as aflatoxins and aspertoxins . it is unique in its specific molecular structure and the distinct pathways it targets. Unlike aflatoxins, which are known for their potent carcinogenic properties, this compound has a different spectrum of biological activities and is less toxic . Similar compounds include aflatoxin B1, aflatoxin G1, and aspertoxin, each with its own unique properties and applications .
Conclusion
This compound is a compound of significant interest due to its unique properties and diverse applications in scientific research. Its synthesis, chemical reactions, and mechanism of action provide valuable insights into the behavior of mycotoxins and their potential uses in various fields. By comparing this compound with similar compounds, researchers can better understand its uniqueness and explore new avenues for its application.
Propriétés
Numéro CAS |
23315-33-5 |
|---|---|
Formule moléculaire |
C16H14O6 |
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
6-(2-hydroxyethyl)-8-methoxy-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1,5,7,9,14-pentaen-4-one |
InChI |
InChI=1S/C16H14O6/c1-19-10-7-11-14(9-3-5-20-16(9)21-11)15-13(10)8(2-4-17)6-12(18)22-15/h3,5-7,9,16-17H,2,4H2,1H3 |
Clé InChI |
OECIBMLUZYCUSQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=CC(=O)OC2=C3C4C=COC4OC3=C1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


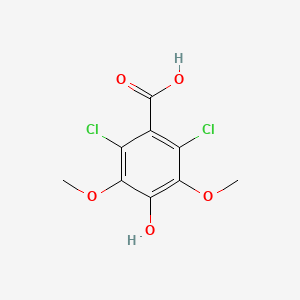
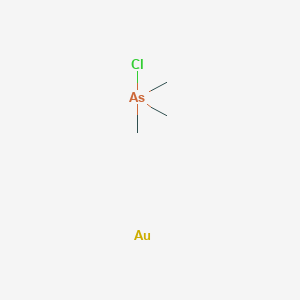

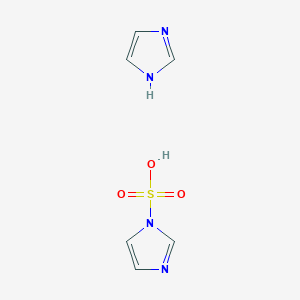
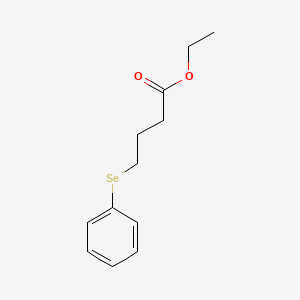
![1,1'-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine]](/img/structure/B14700137.png)


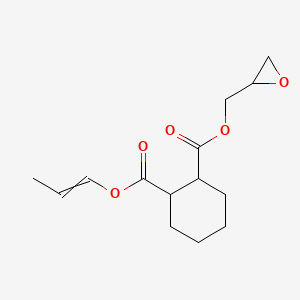


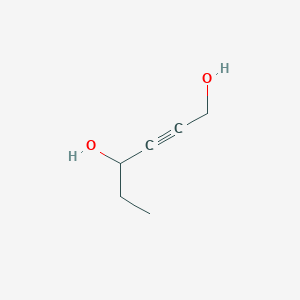
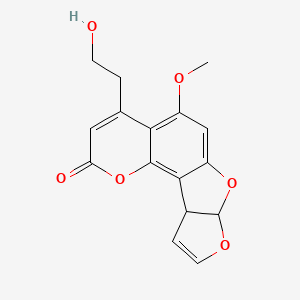
![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
